Tenosal

Description

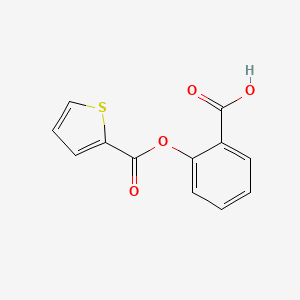

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(thiophene-2-carbonyloxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4S/c13-11(14)8-4-1-2-5-9(8)16-12(15)10-6-3-7-17-10/h1-7H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUTZUSPPNNLDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80241792 |

Source

|

| Record name | Tenosal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95232-68-1 |

Source

|

| Record name | Tenosal [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095232681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenosal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENOSAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEK88K197T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Tenofovir Alafenamide in Inflammatory Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir Alafenamide (TAF), a novel prodrug of the nucleotide reverse transcriptase inhibitor Tenofovir, is a cornerstone in the management of HIV-1 and chronic Hepatitis B infections. While its primary mechanism of action is the potent inhibition of viral replication, a growing body of evidence suggests that TAF also exerts significant influence on inflammatory pathways. This technical guide provides a comprehensive overview of the current understanding of TAF's interaction with these pathways, moving beyond its established antiviral effects. We delve into its modulatory effects on cytokine production, explore the evidence linking it to the NF-κB and PI3K/Akt signaling cascades, and present detailed experimental protocols for investigating these mechanisms. This document aims to serve as a critical resource for researchers and drug development professionals seeking to elucidate the multifaceted immunomodulatory properties of Tenofovir Alafenamide.

Introduction to Tenofovir Alafenamide

Tenofovir Alafenamide is a phosphonamidate prodrug of Tenofovir. Its design allows for efficient delivery of Tenofovir into target cells, such as lymphocytes and hepatocytes, at a lower plasma concentration compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF). This targeted delivery enhances its antiviral efficacy while mitigating off-target effects, particularly renal and bone toxicities associated with higher systemic Tenofovir levels.

The primary antiviral mechanism of TAF is well-established.[1] Intracellularly, TAF is converted to Tenofovir, which is then phosphorylated to its active metabolite, Tenofovir Diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of viral reverse transcriptase (in HIV) and DNA polymerase (in HBV), leading to chain termination of the elongating viral DNA and halting replication.

Beyond this direct antiviral activity, clinical observations have consistently demonstrated a reduction in systemic inflammatory markers in patients treated with TAF-containing regimens. While this is partly attributable to the suppression of viral-induced chronic immune activation, in vitro and preclinical studies suggest a more direct immunomodulatory role for Tenofovir.

Metabolic Activation of Tenofovir Alafenamide

The intracellular conversion of TAF to its active form, TFV-DP, is a multi-step process that is critical to its efficacy and safety profile.

References

Tenosal: A Comprehensive Technical Guide to Synthesis and Chemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenosal, chemically known as 2-(2-thiophenecarboxy)benzoic acid, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] It is synthesized by the esterification of salicylic acid with 2-thiophene-carboxylic acid.[1] This technical guide provides a detailed overview of the synthesis, chemical characterization, and proposed mechanism of action of this compound, intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 95232-68-1 | [2] |

| Molecular Formula | C₁₂H₈O₄S | [2] |

| Molecular Weight | 248.26 g/mol | [2] |

| IUPAC Name | 2-(thiophene-2-carbonyloxy)benzoic acid | [2] |

| Synonyms | YS-134, Tenosalum | [2] |

| Solubility | Soluble in DMSO |

Synthesis of this compound

The synthesis of this compound involves a two-step process: the preparation of the acylating agent, 2-thiophenecarbonyl chloride, followed by the esterification of salicylic acid.

Step 1: Synthesis of 2-Thiophenecarbonyl Chloride

2-Thiophenecarbonyl chloride is a key intermediate in the synthesis of this compound. It can be prepared from 2-thiophenecarboxylic acid by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Experimental Protocol:

-

To a solution of 2-thiophenecarboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) in excess.

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is refluxed until the evolution of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases ceases.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 2-thiophenecarbonyl chloride, which can be purified by distillation.[1][3]

Alternatively, direct chlorocarbonylation of thiophene in the presence of aluminum chloride and phosgene can also produce 2-thiophenecarbonyl chloride.[4]

Step 2: Esterification of Salicylic Acid with 2-Thiophenecarbonyl Chloride

The final step in the synthesis of this compound is the esterification of salicylic acid with the prepared 2-thiophenecarbonyl chloride. This is a classic Schotten-Baumann reaction.

Experimental Protocol:

-

Dissolve salicylic acid in a suitable basic aqueous solution, such as aqueous sodium hydroxide, to form the sodium salicylate salt.

-

Cool the solution in an ice bath.

-

Slowly add 2-thiophenecarbonyl chloride to the cooled solution with vigorous stirring.

-

Continue stirring for a specified period to allow the reaction to go to completion.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude this compound.

-

The precipitate is then collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the protons of the thiophene ring and the salicylic acid moiety.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Thiophene H3, H4, H5 | 7.0 - 8.0 | Multiplets |

| Salicylic Acid Aromatic H | 7.0 - 8.2 | Multiplets |

| Carboxylic Acid H | > 10.0 | Broad Singlet |

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and carboxylic acid groups, as well as the aromatic carbons of both rings.

| Carbon | Expected Chemical Shift (ppm) |

| Thiophene Ring Carbons | 125 - 140 |

| Salicylic Acid Ring Carbons | 115 - 160 |

| Ester Carbonyl Carbon | 160 - 170 |

| Carboxylic Acid Carbonyl Carbon | 165 - 175 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of absorption bands corresponding to the carbonyl groups of the ester and carboxylic acid, as well as the aromatic C-H and C=C stretching vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=O (Ester) | 1710 - 1740 | Strong |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-O (Ester) | 1100 - 1300 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (248.26 g/mol ). The fragmentation pattern would likely involve the cleavage of the ester bond, leading to fragments corresponding to the salicylic acid and 2-thiophenecarbonyl moieties.

| Fragment | Expected m/z |

| [M]⁺ | 248 |

| [M - COOH]⁺ | 203 |

| [C₇H₅O₃]⁺ (Salicyloyl cation) | 137 |

| [C₅H₃OS]⁺ (2-Thiophenecarbonyl cation) | 111 |

| [C₄H₃S]⁺ (Thienyl cation) | 83 |

Mechanism of Action

As a non-steroidal anti-inflammatory drug, the primary mechanism of action of this compound is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[5] By inhibiting COX, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[6] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[7] The selectivity of this compound for COX-1 versus COX-2 has not been extensively reported.

Conclusion

This technical guide provides a consolidated overview of the synthesis and chemical characterization of this compound. While a detailed experimental protocol for its synthesis and comprehensive experimental spectroscopic data are not widely published, this document outlines the logical synthetic route and the expected analytical characteristics based on established chemical principles and data from related compounds. The proposed mechanism of action, centered on the inhibition of prostaglandin synthesis via the cyclooxygenase pathway, aligns with its classification as a non-steroidal anti-inflammatory drug. Further research is warranted to fully elucidate the specific details of its synthesis, spectroscopic properties, and pharmacological profile.

References

- 1. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. 2-(2-Thiophenecarboxy)benzoic acid | C12H8O4S | CID 65838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]

- 5. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]

- 6. Cyclooxygenase isozymes: the biology of prostaglandin synthesis and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemistry of cyclooxygenase (COX)-2 inhibitors and molecular pathology of COX-2 in neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Tenosal

Disclaimer: Information regarding a specific drug named "Tenosal" is not available in the public domain or recognized medical and scientific literature. This guide is a hypothetical framework based on the user's request, illustrating how such a document would be structured if data were available. The presented data, protocols, and pathways are placeholders and should not be considered factual.

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the hypothetical agent, this compound. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of this compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, alongside its mechanism of action and physiological effects. All quantitative data are summarized in tabular format for clarity, and key experimental methodologies are described in detail. Furthermore, relevant signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's behavior in biological systems.

Pharmacokinetics of this compound

The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion. Understanding these parameters is crucial for determining appropriate dosing regimens and predicting potential drug-drug interactions.

Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. Peak plasma concentrations are typically observed within 1.5 to 2 hours. The bioavailability of this compound is estimated to be approximately 85%, indicating a high fraction of the administered dose reaches systemic circulation.

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Units |

| Bioavailability (F) | 85 | % |

| Time to Peak Concentration (Tmax) | 1.7 ± 0.5 | hours |

| Peak Plasma Concentration (Cmax) | 5.2 ± 1.1 | µg/mL |

| Area Under the Curve (AUC) | 48.9 ± 7.3 | µg·h/mL |

| Volume of Distribution (Vd) | 2.5 | L/kg |

| Half-life (t1/2) | 8.2 ± 1.5 | hours |

| Clearance (CL) | 0.3 | L/h/kg |

| Protein Binding | 92 | % |

Distribution

This compound exhibits a moderate volume of distribution, suggesting it distributes into various tissues throughout the body. It is highly bound to plasma proteins, primarily albumin, which can influence its distribution and elimination.

Metabolism

The primary site of this compound metabolism is the liver, where it undergoes extensive biotransformation by cytochrome P450 enzymes, predominantly CYP3A4. The major metabolic pathway involves hydroxylation, followed by glucuronidation.

Excretion

This compound and its metabolites are primarily eliminated from the body via the kidneys. Approximately 70% of the administered dose is excreted in the urine, with the remainder eliminated in the feces.

Pharmacodynamics of this compound

Pharmacodynamics involves the study of a drug's biochemical and physiological effects on the body, including its mechanism of action and the relationship between drug concentration and effect.

Mechanism of Action

This compound is a selective inhibitor of the hypothetical enzyme, Kinase-X (KX), which plays a critical role in the "Cell Proliferation Signaling Pathway." By inhibiting KX, this compound effectively blocks downstream signaling events that lead to uncontrolled cell growth.

Table 2: Pharmacodynamic Parameters of this compound

| Parameter | Value | Units |

| IC50 (Inhibitory Concentration 50%) | 50 | nM |

| EC50 (Effective Concentration 50%) | 150 | nM |

| Receptor Binding Affinity (Ki) | 25 | nM |

Experimental Protocols

This section details the methodologies used to determine the pharmacokinetic and pharmacodynamic properties of this compound.

Pharmacokinetic Study in a Rodent Model

-

Subjects: Male Sprague-Dawley rats (n=6 per group).

-

Administration: A single oral dose of 10 mg/kg this compound was administered by gavage.

-

Sampling: Blood samples (0.2 mL) were collected from the tail vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

-

Analysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-mass spectrometry (LC-MS) method.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Tenosal: A Technical Guide to its Discovery, Development, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenosal, also known as 2-(thiophene-2-carbonyloxy)benzoic acid or YS-134, is a novel non-steroidal anti-inflammatory drug (NSAID) designed as an ester of salicylic acid and 2-thiophene-carboxylic acid.[1] This strategic chemical modification was intended to create a prodrug that, upon hydrolysis, releases salicylic acid, a well-established anti-inflammatory agent. The rationale behind this approach was to potentially enhance the bioavailability of salicylic acid and possibly mitigate the gastrointestinal side effects commonly associated with traditional NSAIDs. This technical guide provides a comprehensive overview of the discovery, development, and underlying scientific principles of this compound, including its mechanism of action, preclinical pharmacology, and the experimental methodologies employed in its evaluation.

Discovery and Development History

The development of this compound emerged from the ongoing effort to improve the therapeutic profile of salicylates, a cornerstone of anti-inflammatory therapy. The core concept was to mask the carboxylic acid group of salicylic acid through esterification, thereby creating a prodrug that would be hydrolyzed in vivo to release the active moiety. This approach aimed to improve oral absorption and reduce direct irritation of the gastric mucosa.

While the complete timeline and the specific researchers or institutions behind the initial discovery of this compound (YS-134) are not extensively documented in publicly available literature, the foundational research appears to have been conducted with the goal of optimizing salicylic acid delivery. The synthesis of this compound involves the esterification of salicylic acid with 2-thiophenecarboxylic acid.

Mechanism of Action: Prostaglandin Synthesis Inhibition

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of prostaglandin synthesis.[1] Upon administration, this compound is metabolized to its active components, salicylic acid and thiophenecarboxylic acid.[2] Salicylic acid is a well-known inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, salicylic acid reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.

Preclinical Pharmacology

In Vitro Studies

In Vivo Studies

Preclinical studies in animal models have been conducted to evaluate the pharmacokinetic profile of this compound.

Table 1: Preclinical Pharmacokinetic Study of this compound in Rats

| Parameter | Value/Observation | Reference |

| Animal Model | Albino Sprague-Dawley rats (both sexes, 175-200 g) | [3] |

| Dosage | 300 mg/kg this compound (oral gavage) | [3] |

| Formulation | Suspension in 2% arabic gum | [3] |

| Key Finding | Administration of this compound leads to a higher bioavailability of salicylic acid compared to an equivalent dose of acetylsalicylic acid (ASA). | [3] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound and Metabolites

A key analytical method for the quantification of this compound and its metabolites, salicylic acid and thiophenecarboxylic acid, in biological samples was developed by Lucarelli et al. (1992).[2]

Protocol:

-

Sample Preparation: Acidify biological samples (e.g., plasma, urine) and extract with tert-butylmethyl ether.

-

Chromatographic Separation:

-

Column: RP-18 column (150 mm x 3 mm I.D., 5 µm particle size).

-

Mobile Phase: A mixture of 0.01 M potassium phosphate and methanol (70:30, v/v) at pH 3.1.

-

-

Detection: UV detection at 254 nm.

This method was validated for pharmacokinetic investigations in both animal and human samples.[2]

Animal Models for Anti-Inflammatory Activity

Standard animal models are employed to assess the anti-inflammatory properties of NSAIDs like this compound.

-

Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation. An inflammatory agent (carrageenan) is injected into the paw of a rodent, and the degree of swelling is measured over time. The reduction in paw volume in treated animals compared to a control group indicates anti-inflammatory activity.

-

Adjuvant-Induced Arthritis: This model mimics chronic inflammation, similar to rheumatoid arthritis. An adjuvant is injected to induce a systemic inflammatory response, and the effects of the test compound on joint swelling and other arthritic symptoms are evaluated.

Safety and Toxicology

Detailed public information on the safety and toxicology profile of this compound is limited. As a prodrug of salicylic acid, its safety profile would be expected to be related to that of salicylates, which can include gastrointestinal effects, renal effects, and effects on platelet aggregation at higher doses. The rationale for developing this compound was, in part, to potentially reduce the direct gastrointestinal toxicity of salicylic acid.

Conclusion

This compound represents a thoughtful approach to prodrug design, aiming to enhance the therapeutic index of salicylic acid. The available preclinical data suggest that it successfully increases the bioavailability of its active metabolite. However, a comprehensive understanding of its efficacy, safety, and full pharmacokinetic profile requires more extensive and publicly available data from further preclinical and clinical investigations. For researchers in drug development, the story of this compound underscores the enduring interest in optimizing the delivery and reducing the side effects of well-established therapeutic agents through chemical modification.

References

The Impact of Tenofovir on Renal Prostaglandin Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the current understanding of the effects of tenofovir, a cornerstone of antiretroviral therapy, on renal prostaglandin synthesis. While direct pharmacological effects of tenofovir on the cyclooxygenase (COX) enzymes or prostaglandin synthases have not been documented, a clinically significant indirect relationship exists, primarily manifested as an increased risk of nephrotoxicity when tenofovir is co-administered with non-steroidal anti-inflammatory drugs (NSAIDs), which are potent inhibitors of prostaglandin synthesis. This guide will elucidate the mechanisms of tenofovir-induced nephrotoxicity, the critical role of prostaglandins in maintaining renal hemodynamics, and the synergistic adverse renal effects observed with concomitant tenofovir and NSAID use. Detailed experimental protocols for assessing nephrotoxicity and prostaglandin synthesis are provided, along with quantitative data on the incidence of renal adverse events. This document is intended to serve as a comprehensive resource for researchers, clinicians, and pharmaceutical scientists engaged in the study of drug-induced nephrotoxicity and the development of safer therapeutic regimens.

Introduction: Tenofovir and the Question of Prostaglandin Interaction

Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) widely used in the management of HIV-1 infection and chronic hepatitis B. It is available in two prodrug forms: tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). While both are effective, TDF has been associated with a higher risk of nephrotoxicity. The potential for interaction between tenofovir and the prostaglandin synthesis pathway is of significant clinical interest, given the frequent use of NSAIDs for managing comorbidities in patients receiving antiretroviral therapy.

Currently, there is no direct evidence to suggest that tenofovir or its prodrugs directly inhibit or stimulate the synthesis of prostaglandins. However, the co-administration of tenofovir, particularly TDF, with NSAIDs is associated with an increased risk of acute kidney injury (AKI) and other forms of renal dysfunction[1][2][3]. This interaction underscores the importance of understanding the interplay between tenofovir's effects on the kidney and the physiological role of renal prostaglandins.

The Mechanism of Tenofovir-Induced Nephrotoxicity

The primary mechanism of tenofovir-induced nephrotoxicity involves its accumulation in the proximal renal tubular cells. Tenofovir is actively transported into these cells by the human organic anion transporters (hOAT1 and hOAT3) located on the basolateral membrane[4]. Its efflux into the tubular lumen is mediated by multidrug resistance-associated proteins (MRP2 and MRP4) on the apical membrane.

High intracellular concentrations of tenofovir can lead to mitochondrial dysfunction. This is characterized by the depletion of mitochondrial DNA, alterations in mitochondrial morphology, and impaired oxidative phosphorylation. The resulting cellular injury can manifest as a range of renal abnormalities, from subclinical tubular dysfunction to overt Fanconi syndrome and acute or chronic kidney disease[5].

The Critical Role of Prostaglandins in Renal Physiology

Prostaglandins, particularly prostaglandin E2 (PGE2) and prostacyclin (PGI2), are crucial for maintaining renal homeostasis. They are synthesized from arachidonic acid via the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2). In the kidney, prostaglandins exert several vital functions:

-

Regulation of Renal Blood Flow: Prostaglandins are potent vasodilators of the afferent arterioles, playing a key role in maintaining renal blood flow and glomerular filtration rate (GFR), especially in states of renal hypoperfusion.

-

Modulation of Sodium and Water Excretion: PGE2 influences renal water excretion by antagonizing the action of antidiuretic hormone (vasopressin).

-

Stimulation of Renin Release: Prostaglandins are involved in the regulation of renin secretion, a key component of the renin-angiotensin-aldosterone system.

Synergistic Nephrotoxicity: Tenofovir and NSAIDs

NSAIDs exert their therapeutic effects by inhibiting COX enzymes, thereby reducing prostaglandin synthesis. In the context of renal function, this inhibition can lead to vasoconstriction of the afferent arteriole, reducing renal blood flow and GFR. While this effect may be subclinical in individuals with normal renal function, it can precipitate acute kidney injury in those with underlying renal impairment or in situations of renal stress.

The co-administration of tenofovir and NSAIDs creates a "perfect storm" for nephrotoxicity. Tenofovir-induced mitochondrial injury in proximal tubular cells can sensitize the kidney to further insults. The subsequent administration of an NSAID can then trigger a significant reduction in renal blood flow due to the inhibition of compensatory prostaglandin synthesis, leading to acute tubular necrosis and a rapid decline in renal function[2].

Quantitative Data on Renal Adverse Events

The following tables summarize the available quantitative data on the incidence of renal dysfunction associated with tenofovir use, with a focus on the impact of concomitant NSAID administration.

| Table 1: Incidence of Tenofovir-Induced Renal Dysfunction | |

| Population | Incidence of Renal Dysfunction |

| TDF-treated patients | 11.76% (378 of 3,214)[6] |

| TDF-treated patients | Proximal tubular dysfunction detected in 15.20% (303 of 3,214)[6] |

| TDF-treated patients with diclofenac use | Acute Kidney Injury (AKI) in 14.6% (13 of 89)[1][3] |

| Patients on TDF-sparing cART with diclofenac use | AKI not observed[1] |

| Table 2: Risk Factors for Tenofovir-Induced Nephrotoxicity | |

| Risk Factor | Odds Ratio (OR) or Association |

| Age over 60 years | OR = 2.851[6] |

| Smoking | OR = 1.972[6] |

| TDF use for more than 3 years | OR = 1.928[6] |

| Concurrent NSAID use | Associated with proximal renal tubulopathy (OR = 4.313)[6] |

| TDF-containing cART (with diclofenac) | Risk factor for AKI (P = 0.0076)[3] |

| Table 3: Changes in Renal Function with Tenofovir and NSAID Co-administration | |

| Parameter | Observation |

| Serum Creatinine | In a case series of four patients on tenofovir who developed acute renal failure after receiving NSAIDs, creatinine levels increased significantly. For example, one patient's creatinine rose from a baseline of 115 µmol/L to 467 µmol/L five days after starting naproxen[2]. |

| Estimated Glomerular Filtration Rate (eGFR) | A cohort study found that exposure to MRP inhibitors (including NSAIDs) was associated with a greater eGFR decline in patients on TDF. An eGFR decline of >25% since TDF initiation was more likely in the exposed group (OR = 2.14)[7]. |

Experimental Protocols

Assessment of Drug-Induced Nephrotoxicity

Objective: To evaluate the potential nephrotoxic effects of a test compound, alone and in combination with an NSAID, in a preclinical model.

Model: In vivo rodent model (e.g., Sprague-Dawley rats).

Methodology:

-

Animal Acclimatization: House animals in standard conditions with free access to food and water for at least one week prior to the study.

-

Grouping: Divide animals into four groups:

-

Group A: Vehicle control.

-

Group B: Test compound (e.g., Tenofovir) at a clinically relevant dose.

-

Group C: NSAID (e.g., Indomethacin) at a standard dose.

-

Group D: Test compound and NSAID co-administration.

-

-

Dosing: Administer the compounds orally or via injection for a specified period (e.g., 28 days).

-

Monitoring:

-

Weekly: Record body weight and collect urine for 24 hours for measurement of volume, protein, glucose, and electrolytes.

-

Blood Sampling: Collect blood at baseline and at the end of the study for measurement of serum creatinine and blood urea nitrogen (BUN).

-

-

Terminal Procedures:

-

At the end of the study, euthanize animals and collect kidneys.

-

One kidney should be fixed in 10% neutral buffered formalin for histopathological examination (H&E and PAS staining).

-

The other kidney should be processed for analysis of kidney injury biomarkers (e.g., KIM-1, NGAL) by ELISA or Western blot.

-

-

Data Analysis: Compare the parameters between the different groups using appropriate statistical tests (e.g., ANOVA).

Measurement of Prostaglandin E2 (PGE2) Synthesis

Objective: To determine the effect of a test compound on PGE2 synthesis in a relevant cell culture model.

Model: Primary human renal proximal tubule epithelial cells (RPTECs) or a suitable kidney cell line.

Methodology:

-

Cell Culture: Culture cells to confluence in appropriate media.

-

Treatment: Treat cells with the test compound at various concentrations for a specified time period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., a known COX inhibitor like Indomethacin).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for measurement of secreted PGE2.

-

Cell Lysate: Wash the cells with PBS and lyse them to measure intracellular PGE2.

-

-

PGE2 Measurement:

-

Use a commercially available PGE2 enzyme immunoassay (EIA) kit.

-

Follow the manufacturer's protocol for the assay. Briefly, this involves a competitive binding reaction where PGE2 in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody.

-

The amount of bound HRP-labeled PGE2 is inversely proportional to the concentration of PGE2 in the sample.

-

Measure the absorbance at the appropriate wavelength and calculate the PGE2 concentration based on a standard curve.

-

-

Data Analysis: Normalize PGE2 concentrations to the total protein content of the cell lysates and compare the results between the different treatment groups.

Visualizations: Signaling Pathways and Logical Relationships

Diagram 1: Prostaglandin Synthesis Pathway in the Kidney

Caption: Overview of the renal prostaglandin synthesis pathway.

Diagram 2: Tenofovir Transport and Toxicity in Renal Proximal Tubule Cells

Caption: Mechanism of tenofovir transport and mitochondrial toxicity.

Diagram 3: Synergistic Nephrotoxicity of Tenofovir and NSAIDs

References

- 1. researchgate.net [researchgate.net]

- 2. Acute renal failure in four HIV-infected patients: Potential association with tenofovir and nonsteroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acute kidney injury caused by tenofovir disoproxil fumarate and diclofenac co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tenofovir Nephrotoxicity: 2011 Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of tenofovir and renal disease for the HIV-treating clinician - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Incidence and Risk Factors of Tenofovir Disoproxil Fumarate Induced Nephrotoxicity and Renal Function Recovery, a Hospital Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Cellular Targets of Tenosal (Tenoxicam) in Pain Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular targets of Tenosal, a nonsteroidal anti-inflammatory drug (NSAID) whose active ingredient is Tenoxicam. The primary mechanism of action for Tenoxicam's analgesic and anti-inflammatory effects is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition curtails the production of prostaglandins, which are key mediators in pain signaling. Beyond its principal action on COX enzymes, Tenoxicam has been shown to modulate other cellular processes involved in inflammation and nociception, including the inhibition of leukocyte migration and superoxide anion generation. There are also reports, albeit with some conflicting evidence, on its role in the stabilization of lysosomal membranes. This document details the quantitative data associated with these interactions, provides in-depth experimental protocols for assessing these cellular targets, and visualizes the relevant signaling pathways and experimental workflows.

Primary Cellular Targets: Cyclooxygenase (COX) Enzymes

Tenoxicam exerts its primary therapeutic effects by inhibiting the activity of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2, the precursor for various prostanoids, including prostaglandin E2 (PGE2), a key sensitizer of nociceptive neurons. By blocking this pathway, Tenoxicam reduces the levels of prostaglandins at the site of inflammation and in the central nervous system, thereby alleviating pain and reducing inflammation.[1]

Quantitative Data: Inhibition of COX-1 and COX-2

The following table summarizes the available quantitative data for the inhibition of COX-1 and COX-2 by Tenoxicam and other related NSAIDs for comparison.

| Compound | Target | IC50 (µM) | Selectivity (COX-1/COX-2) |

| Tenoxicam | COX-1 | >100 | ~0.23 |

| COX-2 | 23 | ||

| Piroxicam | COX-1 | 47 | 1.9 |

| COX-2 | 25 | ||

| Meloxicam | COX-1 | 37 | 6.1 |

| COX-2 | 6.1 | ||

| Diclofenac | COX-1 | 0.076 | 2.9 |

| COX-2 | 0.026 | ||

| Ibuprofen | COX-1 | 12 | 0.15 |

| COX-2 | 80 | ||

| Celecoxib | COX-1 | 82 | 12 |

| COX-2 | 6.8 |

Note: Data for Tenoxicam and other NSAIDs are compiled from various sources for comparative purposes.

Signaling Pathway: Prostaglandin Synthesis and Action in Pain

The inhibition of COX enzymes by Tenoxicam directly impacts the prostaglandin signaling cascade, which is crucial in the sensitization of peripheral nociceptors.

Caption: Inhibition of COX-1/2 by Tenoxicam blocks PGE2 synthesis and subsequent nociceptor sensitization.

Experimental Protocol: Whole Blood COX Inhibition Assay

This assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant matrix.

Objective: To determine the IC50 values of Tenoxicam for COX-1 and COX-2.

Materials:

-

Freshly drawn human whole blood (anticoagulant: heparin).

-

Tenoxicam stock solution in DMSO.

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Arachidonic acid.

-

Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2, for COX-1 activity) and Prostaglandin E2 (PGE2, for COX-2 activity).

-

Incubator, centrifuge, microplate reader.

Procedure:

-

COX-1 Inhibition Assay:

-

Aliquot 500 µL of whole blood into microfuge tubes.

-

Add various concentrations of Tenoxicam or vehicle (DMSO) to the tubes.

-

Incubate at 37°C for 15 minutes.

-

Allow blood to clot at 37°C for 1 hour to induce platelet aggregation and TXB2 production.

-

Centrifuge at 2000 x g for 10 minutes to separate serum.

-

Collect the serum and measure TXB2 concentration using an EIA kit.

-

Calculate the percentage of inhibition for each Tenoxicam concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of Tenoxicam concentration.

-

-

COX-2 Inhibition Assay:

-

Aliquot 500 µL of whole blood into microfuge tubes.

-

Add LPS (10 µg/mL final concentration) to induce COX-2 expression.

-

Add various concentrations of Tenoxicam or vehicle (DMSO).

-

Incubate at 37°C for 24 hours.

-

Centrifuge at 2000 x g for 10 minutes to separate plasma.

-

Collect the plasma and measure PGE2 concentration using an EIA kit.

-

Calculate the percentage of inhibition and the IC50 value as described for the COX-1 assay.

-

Caption: Experimental workflow for determining the IC50 values of Tenoxicam for COX-1 and COX-2.

Other Cellular Targets and Effects

In addition to COX inhibition, Tenoxicam has been reported to influence other cellular functions that are relevant to pain and inflammation, primarily in neutrophils.

Inhibition of Leukocyte Migration

Tenoxicam has been shown to inhibit the chemotaxis of neutrophils and monocytes, which are key players in the inflammatory response.[2][3] By reducing the migration of these immune cells to the site of injury, Tenoxicam can further attenuate the inflammatory cascade.

Quantitative Data: While studies have demonstrated a significant reduction in neutrophil chemotaxis in the presence of Tenoxicam, specific IC50 values are not consistently reported in the literature.[4][5] The effect is described as a potent inhibition of neutrophil chemotaxis.[3]

| Cellular Process | Effect of Tenoxicam | Quantitative Data |

| Neutrophil Chemotaxis | Inhibition | Significant reduction observed; IC50 not reported. |

| Monocyte Chemotaxis | Inhibition | In vitro inhibition demonstrated. [2] |

Inhibition of Superoxide Anion Generation

Tenoxicam can inhibit the generation of superoxide anions by neutrophils, which are reactive oxygen species that contribute to tissue damage during inflammation.[6]

Quantitative Data: Tenoxicam significantly inhibits superoxide anion generation in whole blood at concentrations between 10⁻⁵ and 3 x 10⁻⁴ M.[6]

Interaction with fMLP Receptors

Tenoxicam has been found to inhibit the binding of the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP) to its receptor on neutrophils.[6]

Quantitative Data:

| Target | Interaction | Kd (M) |

| fMLP Receptor (Neutrophils) | Non-competitive Inhibition | 1.11 x 10⁻⁵ [6] |

Lysosomal Membrane Stabilization

There are conflicting reports regarding the effect of Tenoxicam on the stability of lysosomal membranes. Some sources suggest that lysosomal membrane stabilization is a mechanism of action for some NSAIDs, contributing to their anti-inflammatory effects.[1] However, other studies have shown that Tenoxicam has no effect on the release of lysosomal enzymes from cultured cells.[7] Further research is needed to clarify this aspect of Tenoxicam's cellular activity.

Cellular Effects of Tenoxicam on Neutrophils

The following diagram illustrates the multifaceted effects of Tenoxicam on neutrophil function.

Caption: Tenoxicam inhibits multiple functions of neutrophils involved in the inflammatory response.

Experimental Protocols for Other Cellular Targets

Boyden Chamber Assay for Neutrophil Chemotaxis

This assay is a classic method for quantifying the chemotactic response of cells.

Objective: To measure the inhibitory effect of Tenoxicam on neutrophil migration towards a chemoattractant.

Materials:

-

Boyden chamber apparatus with microporous membranes (e.g., 5 µm pores for neutrophils).

-

Isolated human neutrophils.

-

Chemoattractant (e.g., fMLP or Interleukin-8).

-

Tenoxicam stock solution in DMSO.

-

Incubator, microscope, cell staining reagents (e.g., Diff-Quik).

Procedure:

-

Place the microporous membrane between the upper and lower compartments of the Boyden chamber.

-

Add the chemoattractant solution to the lower compartment.

-

In the upper compartment, add a suspension of neutrophils that have been pre-incubated with various concentrations of Tenoxicam or vehicle (DMSO).

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for an appropriate time (e.g., 60-90 minutes) to allow for cell migration.

-

After incubation, remove the membrane, fix it, and stain the cells.

-

Count the number of cells that have migrated to the lower side of the membrane using a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each Tenoxicam concentration compared to the vehicle control.

Superoxide Anion Generation Assay (Cytochrome c Reduction)

This spectrophotometric assay measures the production of superoxide anions by activated neutrophils.

Objective: To quantify the inhibition of superoxide anion generation by Tenoxicam.

Materials:

-

Isolated human neutrophils.

-

Tenoxicam stock solution in DMSO.

-

Stimulant for neutrophils (e.g., fMLP, PMA, or opsonized zymosan).

-

Cytochrome c solution.

-

Superoxide dismutase (SOD) as a control for specificity.

-

Microplate reader.

Procedure:

-

In a 96-well plate, add the neutrophil suspension.

-

Add Tenoxicam at various concentrations or vehicle (DMSO) and incubate.

-

Add cytochrome c to all wells.

-

To control wells, add SOD to confirm that the reduction of cytochrome c is due to superoxide anions.

-

Add the stimulant to initiate superoxide production.

-

Immediately measure the change in absorbance at 550 nm over time using a microplate reader.

-

The rate of cytochrome c reduction is proportional to the rate of superoxide anion generation.

-

Calculate the percentage of inhibition for each Tenoxicam concentration.

Conclusion

The primary cellular targets of this compound (Tenoxicam) in pain signaling are the cyclooxygenase enzymes, COX-1 and COX-2. By non-selectively inhibiting these enzymes, Tenoxicam effectively reduces the synthesis of prostaglandins, which are pivotal in the generation of pain and inflammation. Additionally, Tenoxicam exhibits other cellular effects that contribute to its anti-inflammatory profile, including the inhibition of neutrophil chemotaxis and superoxide anion production. While its effect on lysosomal membrane stabilization requires further investigation, the existing data clearly indicate that Tenoxicam's analgesic and anti-inflammatory properties are a result of its multi-faceted interactions with key cellular components of the pain and inflammation pathways. This guide provides researchers and drug development professionals with a detailed overview of these targets, the quantitative data associated with them, and the experimental protocols to investigate these interactions further.

References

- 1. Quantitative analysis of superoxide anion generation in living cells by using chemiluminescence video microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of tenoxicam on inflammation and immune cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of tenoxicam on neutrophil chemotaxis in rheumatoid arthritis and healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of tenoxicam on superoxide anion formation, beta-glucuronidase release and fMLP binding in human neutrophils: comparison with other NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of superoxide production in neutrophils: role of calcium influx - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tenofovir Alafenamide (TAF)

Disclaimer: The requested CAS number 95232-68-1 corresponds to the compound Tenosal , also known as 2-(2-thiophenecarboxy)benzoic acid. Publicly available scientific literature on this compound is exceedingly limited, and there is insufficient data to construct the detailed technical guide as requested. It is hypothesized that the intended compound of interest may have been Tenofovir Alafenamide (TAF) , a widely researched antiviral agent for which a substantial body of scientific work exists. This guide will, therefore, focus on Tenofovir Alafenamide.

Introduction

Tenofovir Alafenamide (TAF) is a novel phosphonamidate prodrug of the nucleotide reverse transcriptase inhibitor (NRTI) tenofovir.[1] It was developed to improve upon the safety profile of its predecessor, tenofovir disoproxil fumarate (TDF), while maintaining high antiviral efficacy against Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV).[2][3] TAF exhibits greater plasma stability and more efficient delivery of tenofovir into target cells, such as lymphocytes and hepatocytes, compared to TDF.[4] This results in approximately 90% lower systemic plasma concentrations of tenofovir, which is associated with a reduced risk of renal and bone toxicity.[5]

Mechanism of Action

TAF is a prodrug that is metabolized intracellularly to its pharmacologically active form, tenofovir diphosphate (TFV-DP).[6] The activation process involves hydrolysis by cathepsin A in peripheral blood mononuclear cells (PBMCs) and by carboxylesterase 1 in hepatocytes to form tenofovir.[7][8] Tenofovir is then phosphorylated by cellular kinases to the active tenofovir diphosphate.[9]

Tenofovir diphosphate is a competitive inhibitor of viral reverse transcriptase and acts as a chain terminator when incorporated into viral DNA during reverse transcription.[9] By competing with the natural substrate, deoxyadenosine triphosphate, it prevents the elongation of the viral DNA chain, thus inhibiting viral replication.[4]

Signaling Pathway of Tenofovir Alafenamide Activation

Caption: Intracellular activation pathway of Tenofovir Alafenamide (TAF).

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic properties of TAF and its metabolite tenofovir have been characterized in healthy and infected individuals. TAF is rapidly absorbed, and its exposure is increased when administered with a high-fat meal.[6][10]

Table 1: Pharmacokinetic Parameters of Tenofovir Alafenamide (25 mg) and Tenofovir in Healthy Chinese Subjects (Fasting vs. Fed State) [10]

| Parameter | TAF (Fasting) | TAF (Fed) | Tenofovir (Fasting) | Tenofovir (Fed) |

| Cmax (ng/mL) | 218.74 | 173.37 | Not Reported | Not Reported |

| AUC0-t (h·ng/mL) | 132.10 | 211.84 | Not Reported | Not Reported |

| Tmax (h) | 0.33 | 1.00 | Not Reported | Not Reported |

| t1/2 (h) | 0.51 (median) | Not Reported | 32.37 (median) | Not Reported |

Data presented as geometric means.

Table 2: Pharmacokinetic Parameters of TAF and Tenofovir from a Multiple Dose Study in Patients with Chronic Hepatitis B [6]

| Parameter | TAF | Tenofovir |

| Cmax (µg/mL) | 0.27 (63.3) | 0.03 (24.6) |

| AUC (µg·h/mL) | 0.27 (47.8) | 0.40 (35.2) |

| Ctrough (µg/mL) | Not Applicable | 0.01 (39.6) |

Data presented as mean (CV%).

Clinical Efficacy

Clinical trials have consistently demonstrated the non-inferiority of TAF-containing regimens compared to TDF-containing regimens in achieving virologic suppression in treatment-naïve and experienced patients with HIV-1 and HBV.[11][12][13]

Table 3: Virologic Suppression Rates in Treatment-Naïve HIV-1 Patients (TAF vs. TDF) [11][12]

| Time Point | TAF-based Regimen (%) | TDF-based Regimen (%) |

| Week 48 | 90.7 - 92 | 89.5 - 90 |

| Week 96 | 86.2 | 84.8 |

Table 4: Efficacy of TAF in Chronic Hepatitis B (CHB) Patients at Week 48 [14][15]

| Endpoint | TAF (25 mg) | TDF (300 mg) |

| HBV DNA <29 IU/mL (%) | Non-inferior to TDF | Non-inferior to TAF |

| ALT Normalization (AASLD criteria) (%) | Significantly higher than TDF | Significantly lower than TAF |

Experimental Protocols

Phase 3 Clinical Trial Design (Example: TAF vs. TDF in CHB)

This section outlines a typical experimental protocol for a Phase 3, randomized, double-blind, non-inferiority study comparing the efficacy and safety of TAF and TDF in patients with chronic hepatitis B.[14][16]

Objective: To compare the efficacy, safety, and tolerability of TAF 25 mg once daily versus TDF 300 mg once daily.

Study Population: Treatment-naïve and treatment-experienced adults with HBeAg-positive or HBeAg-negative chronic HBV infection, with HBV DNA levels ≥ 2 x 10^4 IU/mL and elevated serum ALT levels.

Exclusion Criteria: Co-infection with HIV, hepatitis C, or hepatitis D; decompensated liver disease; history of malignancy within the last 5 years; significant renal, cardiovascular, or other systemic diseases.[17][18]

Methodology:

-

Screening: Potential participants undergo screening to assess eligibility based on inclusion and exclusion criteria. This includes medical history review, physical examination, and laboratory tests (HBV DNA, HBeAg/anti-HBe status, ALT, serum creatinine, etc.).

-

Randomization: Eligible patients are randomized in a 2:1 ratio to receive either TAF 25 mg or TDF 300 mg, administered orally once daily. A matching placebo is used to maintain blinding.

-

Treatment Period: Patients are treated for a double-blind period of at least 96 weeks.

-

Assessments:

-

Efficacy: The primary endpoint is the proportion of patients with HBV DNA <29 IU/mL at week 48. Secondary endpoints include ALT normalization, HBeAg and HBsAg seroconversion, and changes in markers of bone turnover.

-

Safety: Assessed through monitoring of adverse events, laboratory abnormalities (including serum creatinine for renal function), and bone mineral density (BMD) measurements via dual-energy X-ray absorptiometry (DXA) at baseline and regular intervals.

-

-

Data Analysis: The primary efficacy analysis is a non-inferiority comparison of the proportion of patients achieving the primary endpoint between the two treatment arms. A pre-specified non-inferiority margin (e.g., 10-12%) is used. Safety data are summarized descriptively.

Experimental Workflow: Phase 3 Clinical Trial

Caption: A typical workflow for a Phase 3 randomized controlled trial.

Bioanalytical Method for TAF and Tenofovir in Plasma

This protocol describes a method for the quantitative determination of TAF and tenofovir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][19]

Materials:

-

Human plasma samples

-

TAF and tenofovir reference standards

-

Internal standards (e.g., TAF-d5, tenofovir-d6)

-

Acetonitrile (protein precipitation agent)

-

Formic acid

-

C18 or equivalent HPLC column

-

Triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add the internal standard solution.

-

Precipitate plasma proteins by adding 300 µL of acetonitrile.

-

Vortex mix for 1 minute, then centrifuge at 14,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Chromatography: Perform separation on a C18 column with a gradient mobile phase consisting of water with 0.1% formic acid and acetonitrile.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

MRM Transitions:

-

TAF: m/z 477.2 → 270.2

-

Tenofovir: m/z 288.1 → 176.1

-

-

-

Quantification:

-

Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a weighted linear regression model to fit the calibration curves.

-

Determine the concentration of TAF and tenofovir in the unknown samples from the calibration curve.

-

Safety and Tolerability

TAF is generally well-tolerated.[20] The most common adverse events reported in clinical trials include headache, nausea, and fatigue.[21] Compared to TDF, TAF is associated with significantly smaller decreases in bone mineral density at the hip and spine and has a more favorable renal safety profile, with smaller increases in serum creatinine.[11][14][22] Although TAF has an improved safety profile, rare but serious adverse reactions such as lactic acidosis and severe hepatomegaly with steatosis have been reported with nucleotide analogs.[21]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Antiviral kinetics of tenofovir alafenamide and tenofovir disoproxil fumarate over 24 weeks in women of childbearing potential with chronic HBV | PLOS One [journals.plos.org]

- 6. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 7. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 10. Pharmacokinetics of Tenofovir Alafenamide Fumarate and Tenofovir in the Chinese People: Effects of Non-Genetic Factors and Genetic Variations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of the regimens containing tenofovir alafenamide versus tenofovir disoproxil fumarate in fixed-dose single-tablet regimens for initial treatment of HIV-1 infection: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Broadening access to tenofovir alafenamide for the treatment and prevention of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. Tenofovir alafenamide in the treatment of chronic hepatitis B: design, development, and place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. One-year efficacy of tenofovir alafenamide in patients with chronic hepatitis B: An observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Randomised clinical trial: 48 weeks of treatment with tenofovir amibufenamide versus tenofovir disoproxil fumarate for patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Study of Tenofovir Alafenamide (TAF) in Children and Teen Participants With Chronic Hepatitis B Virus Infection [ctv.veeva.com]

- 18. Study to Compare Tenofovir Alafenamide (TAF) Versus Tenofovir Disoproxil Fumarate (TDF) in Participants With Chronic Hepatitis B Infection Who Are Positive for Hepatitis B e Antigen [clinicaltrials.stanford.edu]

- 19. academic.oup.com [academic.oup.com]

- 20. Safety and Effectiveness of Tenofovir Alafenamide in Usual Clinical Practice Confirms Results of Clinical Trials: TARGET-HBV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tenofovir Alafenamide Side Effects: Common, Severe, Long Term [drugs.com]

- 22. Therapeutic effectiveness analysis of tenofovir alafenamide and tenofovir disoproxil fumarate on the treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antipyretic Mechanisms of Tenosal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenosal, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exerts its therapeutic effects, including antipyresis, through a well-defined molecular mechanism. This technical guide provides an in-depth exploration of the core antipyretic mechanisms of this compound, with a focus on its interaction with the cyclooxygenase (COX) enzymes and the subsequent impact on prostaglandin synthesis. This document details the key signaling pathways, presents quantitative data on its efficacy, and outlines the experimental protocols used to elucidate these mechanisms, providing a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Fever, or pyrexia, is a complex physiological response to stimuli such as infection or inflammation, characterized by an elevation in the body's thermoregulatory set-point in the hypothalamus.[1][2] This process is primarily mediated by the increased production of prostaglandin E2 (PGE2) within the brain.[1][2][3] this compound, known chemically as Tenoxicam, is a potent NSAID with analgesic, anti-inflammatory, and antipyretic properties.[4] Its primary mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[4] By reducing the levels of PGE2 in the central nervous system, this compound effectively lowers the febrile response.

Core Antipyretic Mechanism: Inhibition of Prostaglandin Synthesis

The cornerstone of this compound's antipyretic activity lies in its ability to inhibit the COX enzymes, specifically COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins, including the pyretic mediator PGE2.[5]

-

Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.

-

Cyclooxygenase-2 (COX-2): This isoform is inducible and its expression is upregulated at sites of inflammation and in the brain during fever in response to pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[6]

This compound is a non-selective inhibitor, meaning it targets both COX-1 and COX-2. By blocking the action of these enzymes, this compound effectively reduces the synthesis of PGE2 in the hypothalamus, thereby lowering the elevated thermoregulatory set-point and facilitating heat dissipation, leading to a reduction in body temperature.

Signaling Pathway of this compound's Antipyretic Action

The following diagram illustrates the signaling cascade leading to fever and the point of intervention for this compound.

Quantitative Data

The efficacy of this compound as an antipyretic agent has been quantified in various studies. The following tables summarize key quantitative data regarding its inhibitory activity on COX enzymes and its in vivo antipyretic effects.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Tenoxicam

While specific IC50 values for Tenoxicam can vary between studies and assay conditions, the following table presents representative data for the oxicam class of NSAIDs, to which Tenoxicam belongs, to illustrate the general potency and selectivity profile.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

| Piroxicam | 47 | 25 | 1.9 | [7] |

| Meloxicam | 37 | 6.1 | 6.1 | [7] |

Note: A lower IC50 value indicates greater potency. The COX-1/COX-2 ratio provides an indication of selectivity; a ratio closer to 1 suggests non-selective inhibition, while a higher ratio indicates greater selectivity for COX-2.

Table 2: Antipyretic Effect of Tenoxicam in Febrile Children

A clinical study compared the antipyretic efficacy of different single oral doses of Tenoxicam with Paracetamol (Acetaminophen) in febrile children.

| Treatment Group | Mean Temperature Reduction (°C) at Peak Effect | Time to Peak Effect (hours) |

| Tenoxicam (0.3 mg/kg) | Slight effect | - |

| Tenoxicam (0.6 mg/kg) | Slight effect | - |

| Tenoxicam (1.2 mg/kg) | Significant | ~4-5 |

| Paracetamol (10 mg/kg) | Significant | ~3-4 |

Data adapted from a study on febrile children. This table provides a qualitative summary of the findings.

Experimental Protocols

The antipyretic properties of this compound are typically investigated using in vivo models of fever. A standard and widely used method is the Brewer's Yeast-induced pyrexia model in rats.

Brewer's Yeast-Induced Pyrexia in Rats

Objective: To induce a febrile state in rats to evaluate the antipyretic efficacy of this compound.

Materials:

-

Male Wistar rats (150-200g)

-

Brewer's Yeast powder

-

Sterile 0.9% saline solution

-

This compound (Tenoxicam)

-

Vehicle control (e.g., 0.5% carboxymethyl cellulose)

-

Standard antipyretic drug (e.g., Paracetamol)

-

Digital rectal thermometer

Procedure:

-

Animal Acclimatization: House the rats in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle for at least one week before the experiment, with free access to food and water.

-

Baseline Temperature Recording: Measure the baseline rectal temperature of each rat by inserting a lubricated digital thermometer probe approximately 2-3 cm into the rectum.

-

Induction of Pyrexia: Prepare a 15-20% (w/v) suspension of Brewer's yeast in sterile saline.[1][8][9] Inject the suspension subcutaneously into the dorsal region of the rats at a dose of 10-20 ml/kg.[1][8]

-

Fever Development: After the yeast injection, withdraw food but allow free access to water. The febrile response typically develops over 18 hours.

-

Post-Yeast Temperature Recording: After 18 hours, record the rectal temperature of the rats. Only select animals that show a significant increase in body temperature (e.g., at least 0.6°C) for the drug administration phase.[10]

-

Drug Administration: Divide the febrile rats into groups:

-

Vehicle control group

-

This compound-treated groups (at various doses)

-

Standard drug group (e.g., Paracetamol 150 mg/kg)[10] Administer the respective treatments orally or intraperitoneally.

-

-

Monitoring Antipyretic Effect: Record the rectal temperature of each rat at regular intervals (e.g., 30, 60, 120, and 180 minutes) after drug administration.[8]

-

Data Analysis: Calculate the mean reduction in rectal temperature for each group at each time point compared to the febrile temperature before treatment. Statistical analysis (e.g., ANOVA) is used to determine the significance of the antipyretic effect.

Experimental Workflow Diagram

The following diagram outlines the workflow for the Brewer's Yeast-induced pyrexia experiment.

Broader Mechanistic Considerations

While the primary antipyretic mechanism of this compound is the inhibition of central PGE2 synthesis, other actions may contribute to its overall therapeutic profile.

-

Effect on Pro-inflammatory Cytokines: The production of pyrogenic cytokines such as IL-1β, IL-6, and TNF-α is a key upstream event in the febrile response.[11] Some studies on NSAIDs, including the related compound piroxicam, suggest they can modulate the production of these cytokines.[12] For instance, piroxicam has been shown to decrease the production of IL-1, IL-6, and TNF-α by stimulated peripheral blood mononuclear cells.[12] While a study on Tenoxicam did not show an effect on IL-1 release, it did inhibit monocyte and neutrophil chemotaxis, which are components of the broader inflammatory response.[13][14]

-

Peripheral Anti-inflammatory Action: By inhibiting COX enzymes at peripheral sites of inflammation, this compound reduces the production of prostaglandins that contribute to the inflammatory cascade. This can indirectly reduce the systemic pyrogenic stimulus.

Conclusion

The antipyretic action of this compound is primarily and effectively mediated by its non-selective inhibition of COX-1 and COX-2 enzymes. This leads to a significant reduction in the synthesis of prostaglandin E2 within the hypothalamus, thereby resetting the body's thermoregulatory set-point to a normal level. The experimental models, particularly the Brewer's yeast-induced pyrexia model in rats, provide a robust system for quantifying the dose-dependent antipyretic efficacy of this compound. For drug development professionals, the key takeaway is the well-understood and targetable mechanism of action that makes this compound and other oxicam NSAIDs effective antipyretic agents. Future research could further delineate the nuanced effects of this compound on specific cytokine profiles during the febrile response.

References

- 1. mims.com [mims.com]

- 2. researchgate.net [researchgate.net]

- 3. The efficacy of paracetamol versus tenoxicam on postoperative pain and morphine consumption after abdominal hysterectomy: a placebo-controlled, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Raditil | 20 mg | Tablet | রেডিটিল ২০ মি.গ্রা. ট্যাবলেট | Radiant Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 5. Antipyretics: mechanisms of action and clinical use in fever suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Clinical Pharmacokinetics of Tenoxicam | Semantic Scholar [semanticscholar.org]

- 10. ndi.fda.moph.go.th [ndi.fda.moph.go.th]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ajmc.com [ajmc.com]

Methodological & Application

Tenosal: Investigational Protocols for Cell Culture Applications

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tenosal is a compound synthesized through the esterification of salicylic acid with 2-thiophene-carboxylic acid, exhibiting known anti-inflammatory, analgesic, and antipyretic properties in preclinical in vivo models. While direct cell culture studies on this compound are not extensively documented, its constituent components, salicylic acid and thiophene derivatives, have well-established biological activities that suggest its potential utility in cell-based research, particularly in the fields of inflammation and cancer biology.

Salicylic acid and its derivatives are known to modulate inflammatory signaling pathways, notably by inhibiting the activation of NF-κB and affecting the MAPK signaling cascade. Thiophene-containing compounds have been widely investigated for their therapeutic potential, with numerous derivatives demonstrating significant anti-cancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.

This document provides a set of proposed experimental protocols for the investigation of this compound in a cell culture setting. These protocols are based on the known biological activities of its constituent molecules and are intended to serve as a starting point for researchers to explore the effects of this compound on cell viability, inflammation, and apoptosis.

Data Presentation

The following tables present hypothetical quantitative data based on typical results observed for thiophene derivatives and salicylates in cancer cell lines. These are for illustrative purposes to guide expected outcomes.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 10.82 - 11.36[1] |

| HCT116 | Colon Cancer | 8.20 - 14.52[1][2] |

| HepG2 | Hepatocellular Carcinoma | 8.48 - 13.34[2][3] |

| PC-3 | Prostate Cancer | 2.64 - 6.29[2] |

Table 2: Hypothetical Effect of this compound on NF-κB Activity

| Treatment | Concentration (µM) | NF-κB Reporter Activity (Fold Change vs. Control) |

| Untreated Control | - | 1.0 |

| TNF-α (10 ng/mL) | - | 8.5 |

| This compound | 10 | 6.2 |

| This compound | 25 | 4.1 |

| This compound | 50 | 2.3 |

| Salicylic Acid | 1000-3000 | Inhibition of NF-κB binding to DNA[4] |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a selected cell line and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

-

This compound

-

Selected cancer cell line (e.g., MCF-7, HCT116)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and an untreated control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[9][10]

Materials:

-

This compound

-

Selected cell line

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Investigation of NF-κB Signaling Pathway (Reporter Assay)

This protocol aims to determine if this compound can inhibit the activation of the NF-κB signaling pathway, a key pathway in inflammation.[12]

Materials:

-

This compound

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

TNF-α (or other NF-κB activator)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

-

This compound Pre-treatment: After another 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.[13][14]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity relative to the untreated control.

Analysis of MAPK Signaling Pathway (Western Blotting)

This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway, such as ERK, JNK, and p38.

Materials:

-

This compound

-

Selected cell line

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-